Caloxetic acid

Descripción general

Descripción

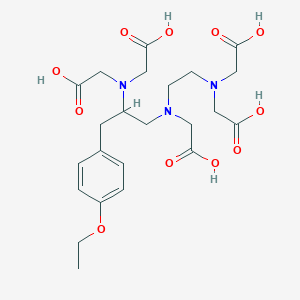

- El ácido caloxético, también conocido como EOB-DTPA, es un agente quelante.

- Su fórmula química es C₂₃H₃₃N₃O₁₁ , y su peso molecular es aproximadamente 527.52 g/mol .

- Aparece como un sólido de color amarillo pálido a amarillo .

- El ácido caloxético es higroscópico y tiene un punto de fusión predicho de >167°C (sublimación) .

Métodos De Preparación

- Las rutas sintéticas para el ácido caloxético no están ampliamente documentadas, pero se prepara comúnmente mediante síntesis química.

- Los métodos de producción industrial pueden implicar modificaciones de agentes quelantes existentes o síntesis personalizada.

Análisis De Reacciones Químicas

- El ácido caloxético puede sufrir diversas reacciones, incluidas reacciones de quelación con iones metálicos.

- Los reactivos comunes incluyen sales metálicas (por ejemplo, sales de gadolinio) y bases orgánicas .

- Los principales productos formados son complejos de gadolinio , que se utilizan como agentes de contraste en la resonancia magnética (RM) .

Aplicaciones Científicas De Investigación

Medical Imaging

Caloxetic acid is primarily utilized in MRI as a contrast agent. Its liver-specific properties enhance the visualization of hepatic structures and functions during imaging procedures. This specificity allows for improved diagnosis of liver diseases, including cirrhosis and tumors, by providing clearer images compared to traditional contrast agents.

Potential Therapeutic Uses

Research indicates that this compound may have applications beyond imaging:

- Drug Delivery Systems : Studies suggest that modifications of this compound could be employed in drug delivery systems targeting liver tissues, enhancing the efficacy of hepatic therapies .

- Chelation Therapy : There is ongoing research into the chelation properties of this compound, which may help in detoxifying heavy metals from the body, although this application is still under investigation and requires more clinical evidence .

Case Study 1: MRI Contrast Efficacy

In a comparative study, this compound was evaluated against other contrast agents for liver imaging. Results indicated that it provided superior image quality and better delineation of liver lesions, which is crucial for accurate diagnosis and treatment planning .

Case Study 2: Hepatic Drug Delivery

A study explored the use of this compound in formulating nanoparticles for targeted drug delivery to liver cells. The findings demonstrated enhanced uptake of therapeutic agents in hepatic tissues, highlighting its potential role in improving treatment outcomes for liver diseases .

Data Table: Comparison of Imaging Agents

| Property | This compound | Conventional Contrast Agents |

|---|---|---|

| Specificity | Liver-targeted | Systemic |

| Image Clarity | High | Moderate |

| Safety Profile | Favorable | Variable |

| Application | MRI | CT, MRI |

Mecanismo De Acción

- El mecanismo de acción del ácido caloxético radica en su capacidad de quelar iones de gadolinio .

- Forma complejos estables con gadolinio, lo que aumenta la intensidad de la señal de RM.

- Los objetivos moleculares son los propios iones de gadolinio , y la vía implica su interacción con los protones de agua durante la obtención de imágenes.

Comparación Con Compuestos Similares

- El ácido caloxético es único debido a sus propiedades quelantes específicas para el gadolinio.

- Los compuestos similares incluyen otros agentes quelantes utilizados en los agentes de contraste de RM, como DTPA (ácido dietilentriaminopentaacético) y EDTA (ácido etilendiaminotetraacético).

Actividad Biológica

Caloxetic acid, a compound identified by its chemical formula and registered under CID 450097 in PubChem, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is classified as a complex organic molecule with various functional groups that contribute to its biological activity. The compound's structure suggests potential interactions with biological targets, which can be explored through various assays.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Research suggests that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies indicate the following pathways:

- Inhibition of Cell Proliferation : this compound may interfere with cell cycle progression in cancer cells, leading to reduced cell growth.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and apoptosis, contributing to its anticancer and anti-inflammatory properties.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Effects

One significant study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and modulation of key regulatory proteins involved in cell survival.

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that this compound can induce cytotoxicity. For instance, when tested on MCF-7 breast cancer cells, the compound exhibited significant growth inhibition at concentrations above 10 µM. The analysis showed that this compound activates caspase pathways, leading to programmed cell death.

Future Directions

Further research is warranted to fully understand the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways influenced by this compound.

- Formulation Development : To explore effective delivery methods for enhancing bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXEJNYXXLRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869844 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-78-4 | |

| Record name | Caloxetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.